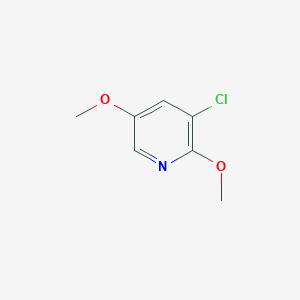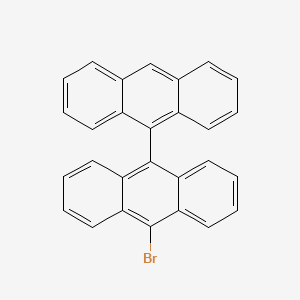
10-bromo-9,9'-Bianthracene
Vue d'ensemble
Description
10-Bromo-9,9’-Bianthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of a bromine atom attached to the 10th position of the bianthracene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromo-9,9’-Bianthracene typically involves the bromination of 9,9’-Bianthracene. One common method is the reaction of 9,9’-Bianthracene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 10th position.
Industrial Production Methods: Industrial production of 10-Bromo-9,9’-Bianthracene follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Bromo-9,9’-Bianthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 9,9’-Bianthracene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed:
Substitution Reactions: Products include various substituted bianthracenes depending on the nucleophile used.
Oxidation Reactions: Products include anthraquinones and other oxygenated derivatives.
Reduction Reactions: The primary product is 9,9’-Bianthracene.
Applications De Recherche Scientifique
10-Bromo-9,9’-Bianthracene has several scientific research applications:
Materials Science: It is used in the synthesis of graphene nanoribbons, which are essential for developing high-speed electronic devices.
Organic Electronics: The compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
Chemical Sensors: It serves as a precursor for the development of chemical sensors that detect various analytes through fluorescence or electrochemical methods.
Mécanisme D'action
The mechanism of action of 10-Bromo-9,9’-Bianthracene primarily involves its ability to participate in π-π interactions and electron transfer processes. The bromine atom enhances the compound’s reactivity, allowing it to undergo various chemical transformations. In materials science, its role in the formation of graphene nanoribbons involves the self-assembly of the compound on metal surfaces, followed by polymerization and cyclodehydrogenation to form the desired nanostructures .
Comparaison Avec Des Composés Similaires
- 9,10-Dibromoanthracene
- 1,3,6,8-Tetrabromopyrene
- 9-Bromoanthracene
Comparison: 10-Bromo-9,9’-Bianthracene is unique due to its specific substitution pattern and the resulting electronic properties. Compared to 9,10-Dibromoanthracene, which has two bromine atoms, 10-Bromo-9,9’-Bianthracene offers selective reactivity at a single position, making it more suitable for targeted chemical modifications. Additionally, its structure allows for the formation of longer and more oriented graphene nanoribbons compared to other brominated anthracenes .
Propriétés
IUPAC Name |
9-anthracen-9-yl-10-bromoanthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17Br/c29-28-24-15-7-5-13-22(24)27(23-14-6-8-16-25(23)28)26-20-11-3-1-9-18(20)17-19-10-2-4-12-21(19)26/h1-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOPBRAZGFUAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

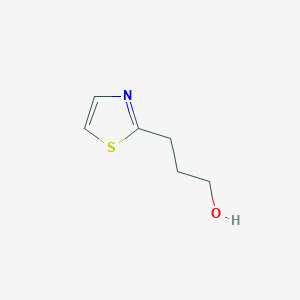
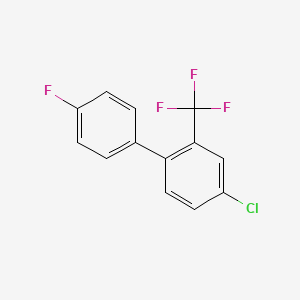
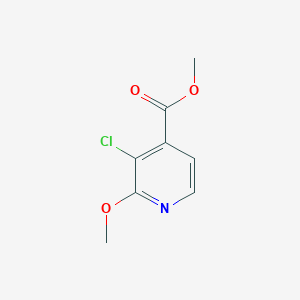
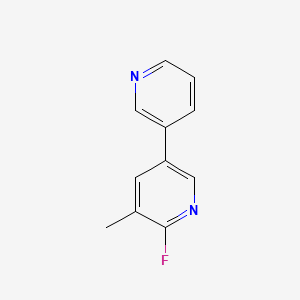

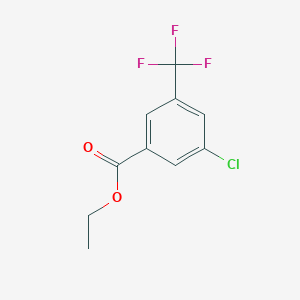
![3-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3346630.png)
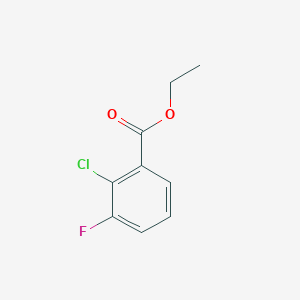
![(2S)-2-amino-6-{[(prop-2-yn-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B3346640.png)
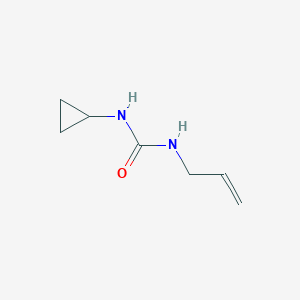
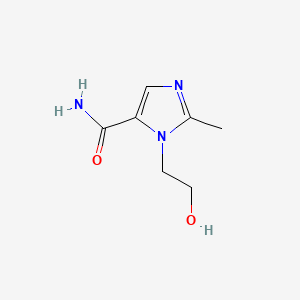
![3,5-Dimethylpyrido[3,4-e][1,2,4]triazine](/img/structure/B3346675.png)
![5,7-Dimethylpyrido[3,4-e][1,2,4]triazine](/img/structure/B3346677.png)
